molecular formula C23H23NO5 B13519080 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid

Cat. No.: B13519080
M. Wt: 393.4 g/mol
InChI Key: LCSALIBCCYICAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic Fmoc-protected amino acid derivative, characterized by a 5-oxa-2-azaspiro[3.5]nonane backbone. The spirojunction at the 3.5 position creates a rigid bicyclic structure, while the Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection for amine functionalities in solid-phase peptide synthesis (SPPS). The carboxylic acid group at position 6 enables conjugation to resins or other amino acids. Its molecular formula is C23H23NO5, with a molecular weight of 393.4 g/mol .

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid

InChI

InChI=1S/C23H23NO5/c25-21(26)20-10-5-11-23(29-20)13-24(14-23)22(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)

InChI Key

LCSALIBCCYICAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

The synthesis begins with the construction of the 5-oxa-2-azaspiro[3.5]nonane ring system. This is often achieved through cyclization reactions involving appropriately substituted amino alcohols or amino acids. For example, starting from a 2-azaspiro[3.3]heptane derivative, ring expansion or functional group transformations can yield the desired spiro[3.5]nonane framework.

  • Typical conditions include heating under reflux in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Protective groups such as tert-butoxycarbonyl (BOC) may be used initially on the amine to control reactivity during ring formation.

Installation of the Fmoc Protecting Group

The amine functionality on the spirocyclic ring is protected using the fluorenylmethoxycarbonyl chloride or its activated derivatives.

  • The reaction is typically carried out in the presence of a base such as triethylamine or DIPEA in anhydrous solvents like DMF or dichloromethane (DCM).
  • The reaction temperature is maintained between 0 °C to room temperature to avoid side reactions.
  • The Fmoc group is introduced after the core ring system and carboxylic acid have been established to avoid deprotection or side reactions during earlier synthetic steps.

Purification and Characterization

  • The crude product is purified by flash chromatography on silica gel using gradients of methanol in dichloromethane.
  • Purity is typically confirmed by HPLC and NMR spectroscopy.
  • Mass spectrometry (ESI-MS) is used to confirm the molecular weight and the presence of the Fmoc group.
Step Reagents/Conditions Yield (%) Notes
Spirocyclic ring formation Heating in THF or DMF, BOC protection on amine 65-80 Controlled temperature, inert atmosphere
Oxidation to carboxylic acid Potassium permanganate, aqueous conditions 70-85 Careful control to avoid over-oxidation
Fmoc protection Fmoc-Cl, triethylamine, DMF, 0 °C to RT 75-90 Anhydrous conditions to prevent hydrolysis
Purification Flash chromatography (0-10% MeOH in DCM) - Yields depend on purity and scale
  • The spirocyclic ring formation likely proceeds via nucleophilic attack of the amine on an electrophilic center followed by ring closure.
  • Oxidation steps require careful stoichiometric control of potassium permanganate to avoid cleavage of the spiro ring.
  • Fmoc protection is a nucleophilic acyl substitution on the amine, facilitated by the base to deprotonate the amine and promote reaction with the Fmoc chloride.
  • Reaction times and temperatures are optimized to maximize yield and minimize side products.
  • The unique spirocyclic structure combined with the Fmoc protecting group makes this compound valuable in the synthesis of peptides and peptidomimetics.
  • Studies indicate its potential for enzyme inhibition and modulation of protein interactions, attributed to the rigidity and spatial arrangement of the spiro ring system.
  • The compound’s preparation methods have been refined to enhance yield and purity, facilitating its use in medicinal chemistry research.

The preparation of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves a multi-step synthetic process focusing on spirocyclic ring construction, selective oxidation to introduce carboxylic acid functionality, and installation of the Fmoc protecting group under mild conditions. The process demands careful control of reaction conditions and purification steps to achieve high purity and yield, supporting its application in peptide synthesis and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid is a complex organic compound featuring a unique spirocyclic structure, where two rings share a single atom. It has a molecular formula of C23H23NO5 and a molecular weight of 393.44 g/mol. This compound includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis, and an oxo group that contributes to its chemical reactivity and biological activity.

Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid has several applications in research and industry:

  • Building blocks for organic synthesis The compound can be used in the creation of more complex molecules .
  • Pharmaceutical research It is a potential candidate for therapeutic applications because its structural features allow it to interact with various biological targets. Preliminary studies suggest it may play a role in enzyme inhibition and modulation of protein interactions, although further research is needed to fully understand its mechanisms of action.
  • Peptide synthesis The compound includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Spiro[3.5]nonane Cores

(a) 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-8-carboxylic acid (CAS 2344685-88-5)
  • Molecular Formula: C24H25NO4
  • Molecular Weight : 391.46 g/mol
  • Key Differences: The oxa (oxygen) heteroatom in the target compound is replaced by a carbon at position 5, and the carboxylic acid is positioned at C8 instead of C4.
(b) 5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid
  • Molecular Formula: C23H23NO5
  • Molecular Weight : 393.4 g/mol
  • Key Differences : The oxa group shifts to position 8, and the carboxylic acid is at C6. This repositioning may influence solubility and conformational flexibility .

Analogs with Alternative Spiro Ring Sizes

(a) (6S)-5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 2170726-27-7)
  • Molecular Formula: C22H21NO4
  • Molecular Weight : 363.41 g/mol
  • The stereochemistry (S-configuration at C6) introduces enantioselectivity in peptide synthesis .
(b) 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid (CAS 2137618-04-1)
  • Molecular Formula: C22H21NO5
  • Molecular Weight : 379.41 g/mol
  • Key Differences : The spiro[3.4]octane core shortens the bicyclic system, altering spatial constraints and affecting resin compatibility in SPPS .

Sulfur-Containing Analogs

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide (CAS 1823835-45-5)
  • Molecular Formula: C24H25NO6S
  • Molecular Weight : 455.52 g/mol
  • Key Differences : Replacing oxygen with a sulfone group at position 8 enhances electron-withdrawing effects, which may improve oxidative stability but reduce nucleophilicity .

Functional Group Variations

(a) rac-(3R,5S)-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid (CAS 2639390-82-0)
  • Molecular Formula: C21H21NO5
  • Molecular Weight : 367.41 g/mol
  • Key Differences : Lacks the spirocyclic system; instead, it features a tetrahydropyran (oxane) ring. This reduces rigidity and may limit applications in constrained peptide design .

Biological Activity

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid (CAS No. 2580251-18-7) is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, interactions, and therapeutic potential.

The molecular formula of the compound is C23H23NO5, with a molecular weight of 393.44 g/mol. Its structural features include a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and an oxo group that enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC23H23NO5
Molecular Weight393.44 g/mol
Boiling Point617.7 ± 55.0 °C
Density1.38 ± 0.1 g/cm³
pKa3.57 ± 0.20

Mechanism of Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound's structural properties allow it to interact with specific enzymes, potentially inhibiting their activity.
  • Protein Interaction Modulation : It may bind to proteins, influencing their function and stability.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties against cell injury induced by excitotoxic agents.

Case Studies and Research Findings

Research has indicated that derivatives of spirocyclic compounds often show promising biological activities:

  • Neuroprotective Studies : A study on N-substituted carbazoles indicated that similar structural modifications can lead to significant neuroprotective effects at low concentrations (as low as 3 µM) due to antioxidative mechanisms .
  • Biochemical Assays : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various biological targets.

Potential Therapeutic Applications

The unique combination of the spirocyclic structure and Fmoc group positions this compound as a potential candidate for therapeutic applications in:

  • Cancer Therapy : Due to its ability to modulate protein interactions, it may serve as a lead compound in developing anticancer agents.
  • Neurological Disorders : Its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Comparative Analysis with Related Compounds

The following table compares structural features and potential activities of related compounds:

Compound Name Structural Features Unique Aspects
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acidAdditional oxygen in spirocyclic coreDifferent ring structure affecting stability
N-{(9H-fluoren-9-yl)methoxy}carbonyl)-2-methoxy-L-phenylalanineContains phenylalanine moietyFocused on amino acid derivatives
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonaneVariation in nitrogen placementAlters interaction potential with biological targets

Q & A

Q. Q1: What analytical techniques are critical for confirming the identity and purity of this spirocyclic compound, and how can researchers address potential structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve the spirocyclic scaffold and confirm substituent positions. For example, the bicyclo[3.3.1]nonane derivative (CAS 2460756-78-7) shows distinct shifts for fluorine substituents and the Fmoc group .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is essential to validate molecular weight and detect synthetic impurities. The compound’s carboxylic acid group may require derivatization (e.g., methyl ester formation) for ionization efficiency .
  • X-ray Crystallography: Recommended for resolving ambiguities in stereochemistry, especially for novel spirocyclic analogs .

Advanced Consideration:
Spirocyclic systems often exhibit conformational flexibility, which can complicate NMR interpretation. Computational modeling (e.g., DFT calculations) paired with NOESY experiments can clarify spatial arrangements .

Synthetic Challenges and Optimization

Q. Q2: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Steric Hindrance: The spirocyclic core and Fmoc group may hinder coupling reactions. Use bulky-base catalysts (e.g., Hünig’s base) to improve nucleophilic substitution efficiency .
  • Protection/Deprotection: The Fmoc group is acid-labile. Optimize orthogonal protection strategies (e.g., tert-butyl esters for carboxylic acids) to prevent premature cleavage during synthesis .
  • Yield Improvement: Scale-down reactions (e.g., microwave-assisted synthesis) can enhance yields for low-volume intermediates, as seen in related azaspiro compounds .

Q. Q3: How does the spirocyclic structure influence this compound’s interaction with biological targets, and what assays validate its activity?

Methodological Answer:

  • Target Engagement: The rigid spirocyclic scaffold enhances binding selectivity for enzymes (e.g., proteases) by restricting conformational flexibility. Molecular docking studies with homology models can predict binding pockets .
  • In Vitro Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for targets like kinases or GPCRs .
  • Functional Studies: Pair with cellular assays (e.g., luciferase reporters) to assess downstream effects, ensuring Fmoc group stability in cell culture media .

Advanced Consideration:
Metabolic instability of the carboxylic acid group may limit in vivo efficacy. Prodrug strategies (e.g., ester prodrugs) can improve bioavailability .

Safety and Handling

Q. Q4: What are the critical safety protocols for handling this compound, given incomplete toxicity data?

Methodological Answer:

  • Exposure Control: Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye contact, as related Fmoc compounds are classified as skin/eye irritants (GHS Category 2) .
  • Waste Disposal: Quench reactive intermediates (e.g., with aqueous bicarbonate) before disposal. Collect organic waste in halogen-resistant containers .
  • Contingency Planning: In case of spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Consideration:
For long-term studies, monitor airborne particulates via LC-MS analysis of lab surfaces to ensure compliance with occupational exposure limits (OELs) .

Stability and Storage

Q. Q5: How should researchers optimize storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at -20°C under inert gas (argon) to minimize hydrolysis of the Fmoc group and carboxylic acid .
  • Light Sensitivity: Amber vials are critical, as UV exposure can degrade the fluorenyl moiety .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life. Monitor via HPLC for degradation products (e.g., free amine from Fmoc cleavage) .

Q. Q6: How can researchers reconcile discrepancies in reported biological activities or synthetic yields?

Methodological Answer:

  • Reproducibility Checks: Validate protocols using reference compounds (e.g., Fmoc-protected amino acids) to isolate variables .
  • Batch Analysis: Compare multiple synthetic batches via LC-MS to identify impurity-driven artifacts .
  • Meta-Analysis: Cross-reference data from analogs (e.g., CAS 2460756-78-7) to distinguish structure-activity relationships (SARs) from experimental noise .

Advanced Consideration:
Use machine learning tools (e.g., Cheminformatics platforms) to predict synthetic feasibility or bioactivity outliers based on structural fingerprints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.